tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a cyclohexyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as acting as inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and methylamino group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- tert-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
Uniqueness
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a methylamino group and a carbamate group
Properties
Molecular Formula |
C12H25ClN2O2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H/t9-,10+;/m1./s1 |
InChI Key |
LDWKADZVBGMCME-UXQCFNEQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.